molecular formula C8H10O2 B3122035 2-(Hydroxymethyl)-3-methylphenol CAS No. 29922-52-9

2-(Hydroxymethyl)-3-methylphenol

Cat. No.: B3122035
CAS No.: 29922-52-9
M. Wt: 138.16 g/mol
InChI Key: BNMOYKYFKJGWPG-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-methylphenol is an organic compound with the molecular formula C8H10O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methylphenol can be achieved through several methods:

    Hydroxymethylation of 3-methylphenol: This involves the reaction of 3-methylphenol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C.

    Reduction of 2-(Formyl)-3-methylphenol: Another method involves the reduction of 2-(formyl)-3-methylphenol using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The hydroxymethylation process is often preferred due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 3-methylphenol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: 2-(Formyl)-3-methylphenol

    Reduction: 3-Methylphenol

    Substitution: Various esters and ethers depending on the substituent introduced

Scientific Research Applications

2-(Hydroxymethyl)-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.

    Industry: It is used in the production of resins, adhesives, and coatings due to its ability to undergo polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.

    2-(Formyl)-3-methylphenol: Contains a formyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

    2-(Hydroxymethyl)-4-methylphenol: Similar structure but with the hydroxymethyl group in a different position, affecting its chemical and biological properties.

Uniqueness

2-(Hydroxymethyl)-3-methylphenol is unique due to the presence of both a hydroxymethyl and a methyl group on the benzene ring

Properties

IUPAC Name

2-(hydroxymethyl)-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMOYKYFKJGWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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